molecular formula C18H19BrN2O3S B6363230 1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide CAS No. 1253528-21-0

1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide

Cat. No.: B6363230
CAS No.: 1253528-21-0
M. Wt: 423.3 g/mol
InChI Key: SQGJCWLCSIKQJU-UHFFFAOYSA-N
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Description

1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide is a chemical compound known for its unique structure and diverse applications in scientific research.

Preparation Methods

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Sulfonamidation: The bromophenyl intermediate undergoes a reaction with a sulfonamide to form the benzenesulfonamido group.

    Cyclopentanecarboxamide formation:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used. For example, oxidation may involve the use of strong oxidizing agents, while reduction could be achieved using reducing agents like sodium borohydride.

    Amidation and esterification: The carboxamide group can participate in amidation or esterification reactions to form new amide or ester derivatives.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide has diverse applications in scientific research, including:

    Drug development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the fields of oncology and antimicrobial therapy.

    Material synthesis: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

    Biological studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as carbonic anhydrase IX, which is overexpressed in many solid tumors. By inhibiting this enzyme, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonamido group and may have similar biological activities.

    Bromophenyl compounds: Compounds with a bromophenyl group may exhibit similar reactivity in substitution reactions.

    Cyclopentane carboxamides: These compounds share the cyclopentane carboxamide moiety and may have similar chemical properties.

The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[4-(4-bromophenyl)phenyl]sulfonylamino]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c19-15-7-3-13(4-8-15)14-5-9-16(10-6-14)25(23,24)21-18(17(20)22)11-1-2-12-18/h3-10,21H,1-2,11-12H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGJCWLCSIKQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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